molecular formula C19H20N4O2 B2909232 2-[3-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]pyridine CAS No. 2418709-68-7

2-[3-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]pyridine

货号 B2909232
CAS 编号: 2418709-68-7
分子量: 336.395
InChI 键: NLQBWENQAQJVSF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-[3-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]pyridine, commonly known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC).

作用机制

AZD-9291 selectively targets mutated forms of 2-[3-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]pyridine that are commonly found in NSCLC. It irreversibly binds to the ATP-binding site of this compound, preventing the activation of downstream signaling pathways that promote cell proliferation and survival. AZD-9291 has a higher affinity for the mutated form of this compound than the wild-type form, leading to selective inhibition of cancer cells while sparing normal cells.
Biochemical and Physiological Effects:
AZD-9291 has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth in preclinical models of NSCLC. It has also been shown to reduce the size of brain metastases in patients with NSCLC. In terms of safety, AZD-9291 has a favorable toxicity profile, with few adverse effects reported in clinical trials.

实验室实验的优点和局限性

One advantage of AZD-9291 is its high selectivity for mutated forms of 2-[3-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]pyridine, which makes it a useful tool for studying the role of this compound in cancer cell signaling pathways. However, its irreversible binding to this compound can make it difficult to study the effects of this compound inhibition on downstream signaling pathways in vitro. Additionally, the high cost of AZD-9291 may limit its use in some laboratory settings.

未来方向

Future research on AZD-9291 will likely focus on its use in combination with other targeted therapies or immunotherapies for the treatment of NSCLC. Additionally, further studies are needed to explore the mechanisms of resistance to AZD-9291 and to identify biomarkers that can predict response to therapy. Finally, the development of more affordable and accessible 2-[3-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]pyridine inhibitors will be necessary to ensure that patients worldwide can benefit from this promising therapy.

合成方法

AZD-9291 was synthesized by AstraZeneca Pharmaceuticals using a multistep process. The synthesis involved the reaction of 4-bromo-3-fluoroaniline with 2,3-epoxypropyl methanesulfonate, followed by the reaction of the resulting intermediate with 2-(3-(dimethylamino)phenoxy)-5-nitropyridine. The final compound was obtained by the reduction of the nitro group using palladium on carbon as a catalyst.

科学研究应用

AZD-9291 has been extensively studied in preclinical and clinical trials for its efficacy in the treatment of NSCLC. It has been shown to be highly effective in patients with NSCLC who have developed resistance to first-generation 2-[3-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]pyridine TKIs due to the T790M mutation. AZD-9291 has also demonstrated promising results in patients with brain metastases, a common complication of NSCLC.

属性

IUPAC Name

2-[3-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-22-11-15(10-21-22)12-23-13-16(23)14-24-17-5-4-6-18(9-17)25-19-7-2-3-8-20-19/h2-11,16H,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLQBWENQAQJVSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CN2CC2COC3=CC(=CC=C3)OC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。